![molecular formula C12H19N3S B13248113 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13248113.png)
4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a piperidin-2-ylmethylsulfanyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidin-2-ylmethanethiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be an alkali metal carbonate or hydroxide, such as potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-2-ylmethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine
- 4,6-Dimethyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine
- 4,6-Dimethoxy-2-[(piperazin-1-ylmethyl)pyrimidine
Uniqueness
4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine is unique due to the specific positioning of the piperidin-2-ylmethylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to distinct interactions with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C12H19N3S |
|---|---|
Molecular Weight |
237.37 g/mol |
IUPAC Name |
4,6-dimethyl-2-(piperidin-2-ylmethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H19N3S/c1-9-7-10(2)15-12(14-9)16-8-11-5-3-4-6-13-11/h7,11,13H,3-6,8H2,1-2H3 |
InChI Key |
HOLDKGVIFZRYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2CCCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


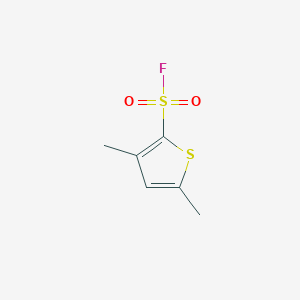
![2-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13248039.png)
![3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13248040.png)
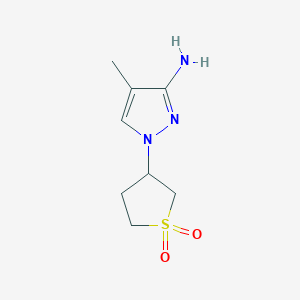
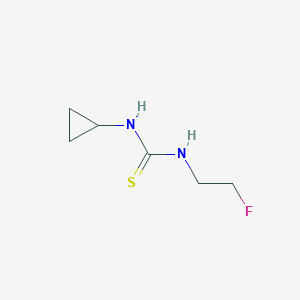
![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13248062.png)
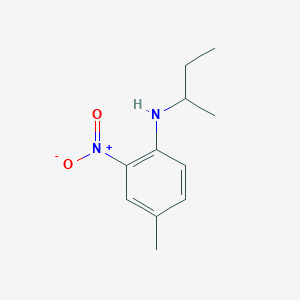

![(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13248071.png)
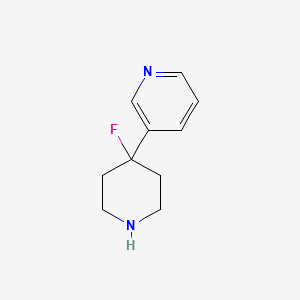
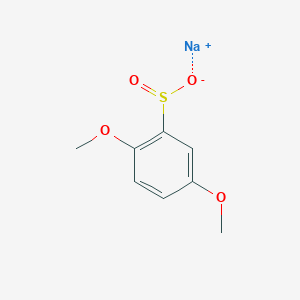
![1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol](/img/structure/B13248091.png)
![Bicyclo[3.1.1]heptan-2-amine](/img/structure/B13248100.png)
![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol](/img/structure/B13248105.png)
